2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a carbonitrile group, and a keto group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 3-carbamoylchromones with cyanoacetamides in the presence of sodium ethoxide in refluxing ethanol . This method yields the desired compound in good yields, ranging from 50% to 88% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Sodium Ethoxide: Used in the synthesis of the compound.
Ethanol: Common solvent for the reactions.
Cyanoacetamides: Reactants in the synthesis process.
Major Products Formed
The major products formed from these reactions include various substituted pyridones and pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-oxo-5-salicyloyl-1,6-dihydropyridine-3-carboxamide: Similar structure with a salicyloyl group instead of a bromine atom.
5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure with additional methyl groups.
Uniqueness
2-Amino-5-bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C6H4BrN3O |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
2-amino-5-bromo-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-3(2-8)5(9)10-6(4)11/h1H,(H3,9,10,11) |
InChI Key |
XUBGGUQVXHJGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1C#N)N)Br |
Origin of Product |
United States |
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